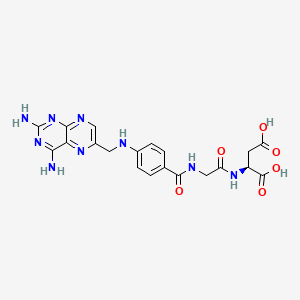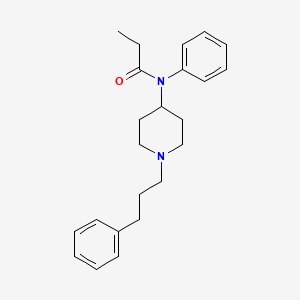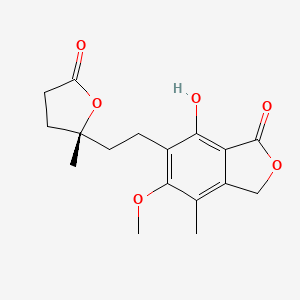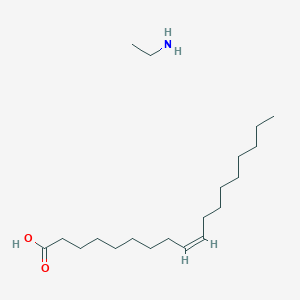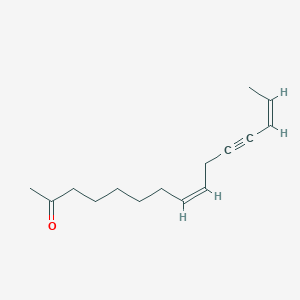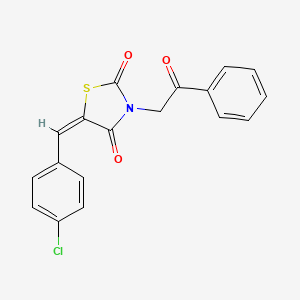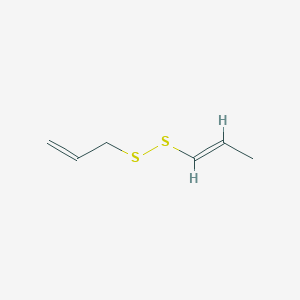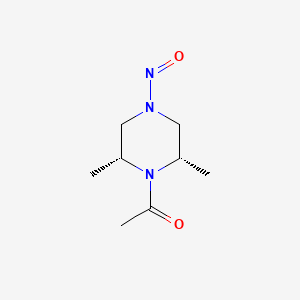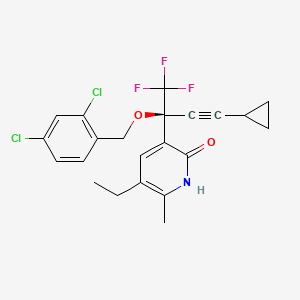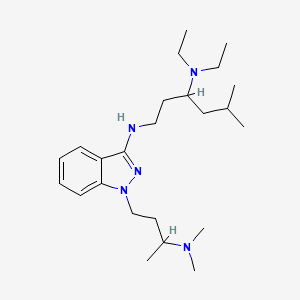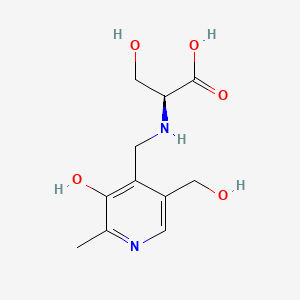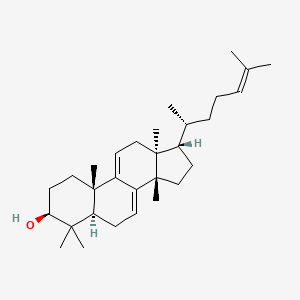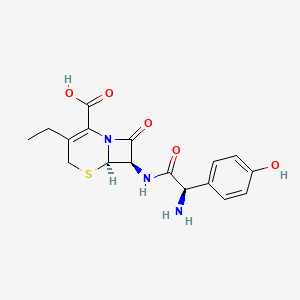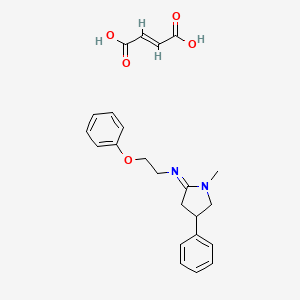
1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a phenyl group, and a phenoxyethyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate involves several steps, starting with the preparation of the pyrrolidine ring. The synthetic routes typically include:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: Once the pyrrolidine ring is formed, it undergoes functionalization to introduce the phenyl and phenoxyethyl groups.
Hydrogen Fumarate Formation: The final step involves the formation of the hydrogen fumarate salt, which is achieved by reacting the synthesized compound with fumaric acid under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Modulation of Enzymes: The compound can modulate the activity of enzymes involved in various metabolic pathways, leading to changes in cellular function.
Neuroprotective Effects: It has been shown to have neuroprotective properties, potentially through the activation of antioxidant pathways and the inhibition of pro-inflammatory signaling.
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Both compounds share a similar pyrrolidine structure, but MPTP is known for its neurotoxic effects and is used to model Parkinson’s disease in research.
Pyrrolidine Derivatives: Various pyrrolidine derivatives are used in medicinal chemistry for their diverse biological activities.
Propriétés
Numéro CAS |
94221-67-7 |
|---|---|
Formule moléculaire |
C23H26N2O5 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-methyl-N-(2-phenoxyethyl)-4-phenylpyrrolidin-2-imine |
InChI |
InChI=1S/C19H22N2O.C4H4O4/c1-21-15-17(16-8-4-2-5-9-16)14-19(21)20-12-13-22-18-10-6-3-7-11-18;5-3(6)1-2-4(7)8/h2-11,17H,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
LARHEJFAILCWHG-WLHGVMLRSA-N |
SMILES isomérique |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


